molecular formula C26H22N2O2S B2528128 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866348-81-4

4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2528128
CAS No.: 866348-81-4
M. Wt: 426.53
InChI Key: GNTPEZRVRNXIFY-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of fused polyheterocyclic compounds

Scientific Research Applications

4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

Future Directions

Pyrimidines, including “4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new pyrimidine derivatives with enhanced activities and minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-(benzylsulfanyl)pyrimidine with 2-phenyl-4H-chromen-4-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(benzylsulfanyl)thieno[2,3-d]pyrimidine: Similar structure but with a thieno ring instead of a chromeno ring.

    4-(benzylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine: Lacks the ethoxy group.

    4-(benzylsulfanyl)-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine: Has a methoxy group instead of an ethoxy group.

Uniqueness

4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine is unique due to the presence of both the benzylsulfanyl and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or a building block for further chemical synthesis.

Properties

IUPAC Name

4-benzylsulfanyl-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-2-29-22-15-9-14-20-16-21-25(30-23(20)22)27-24(19-12-7-4-8-13-19)28-26(21)31-17-18-10-5-3-6-11-18/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPEZRVRNXIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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